molecular formula C10H17NO2 B1491420 (1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol CAS No. 1250500-18-5

(1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol

Cat. No.: B1491420
CAS No.: 1250500-18-5
M. Wt: 183.25 g/mol
InChI Key: SBGZEPPBMVPORE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol” includes a pyrrolidine skeleton containing a cyclobutanecarbonyl functional group. Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Gold-Catalyzed Cycloisomerizations

The gold-catalyzed cycloisomerizations of 1,6-ene-ynamides lead to compounds bearing a cyclobutane structure or carbonyl compounds with a 2,3-methanopyrrolidine subunit. This process demonstrates the utility of gold catalysis in efficiently synthesizing complex molecules with high diastereoselectivities, showcasing the potential of (1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol in such transformations (Couty, Meyer, & Cossy, 2009).

Ring Opening of Cyclobutane

The one-electron oxidation of cyclobutane derivatives can lead to high yields of open-chain methanolysis products, illustrating the reactivity of cyclobutane structures towards ring-opening reactions. This reactivity can be harnessed in the synthesis of various organic compounds, including those related to this compound (Beresford, Lambert, & Ledwith, 1970).

Catalyst for Huisgen 1,3-Dipolar Cycloadditions

The development of new catalysts based on tris(triazolyl)methanol-Cu(I) structures for facilitating Huisgen 1,3-dipolar cycloadditions highlights the potential application of this compound in catalysis. Such catalysts can operate under mild conditions, offering efficient pathways to synthesize diverse molecular architectures (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Metal-Organic Frameworks (MOFs)

The synthesis of metal-organic frameworks (MOFs) with unique structural features, such as rhombus-shaped cavities, utilizing cyclobutane derivatives, underscores the application of this compound in the development of new materials. These MOFs can find applications in gas storage, separation technologies, and catalysis (Papaefstathiou, Milios, & MacGillivray, 2004).

Properties

IUPAC Name

cyclobutyl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-7-8-4-5-11(6-8)10(13)9-2-1-3-9/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGZEPPBMVPORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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